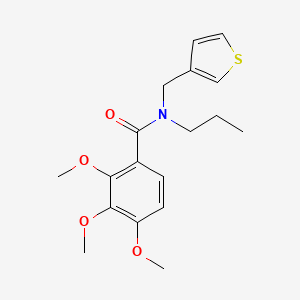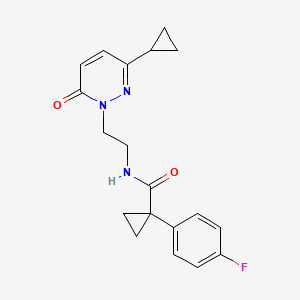
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that garners significant interest in the fields of medicinal chemistry and pharmacology. Its complex structure, featuring a cyclopropane ring, pyridazine derivative, and a fluorophenyl group, makes it a promising candidate for various biochemical and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide generally involves several key steps:
Cyclopropylcarboxamide Formation: : Starting with the synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, this precursor is typically converted into its corresponding amide.
Pyridazinone Formation: : The cyclopropylcarboxamide is then reacted with a suitable hydrazine derivative to form the pyridazinone ring. This step often requires controlled conditions such as elevated temperatures and specific catalysts.
Coupling Reaction: : The critical step involves coupling the pyridazinone with the ethylamine chain under reductive amination conditions, often using agents like sodium cyanoborohydride.
Industrial Production Methods
For industrial-scale production, more streamlined and cost-effective processes are employed. These may include:
Continuous Flow Synthesis: : Enhancing the efficiency and yield of the compound.
Optimization of Reaction Conditions: : Using high-throughput screening to determine optimal temperatures, solvents, and catalysts.
化学反应分析
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide undergoes several types of reactions, including:
Oxidation: : Typically yielding more oxidized derivatives of the pyridazine ring.
Reduction: : Producing reduced forms of the carbonyl groups present in the compound.
Substitution: : Halogen or alkyl substitutions primarily on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Halogenation agents like N-bromosuccinimide (NBS) for selective bromination.
Major Products
Oxidized derivatives like pyridazinone oxides.
Reduced forms including alcohol derivatives of the original structure.
Substituted aromatic compounds, especially halogenated derivatives.
科学研究应用
The compound's unique structure makes it a valuable subject of study across various scientific disciplines:
Chemistry: : Used as a model compound for studying reaction mechanisms and molecular interactions.
Biology: : Investigated for its potential biological activities such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases, particularly as an anti-inflammatory or anticancer agent.
Industry: : Employed in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves:
Molecular Targets: : Primarily targets enzymes involved in inflammation and cell proliferation.
Pathways: : Engages in pathways such as the inhibition of cyclooxygenase (COX) and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
相似化合物的比较
Uniqueness
The incorporation of a cyclopropane ring, which enhances the stability and bioavailability of the compound.
The presence of a fluorophenyl group, increasing its lipophilicity and membrane permeability.
Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylcyclopropanecarboxamide: : Lacks the fluorine atom, affecting its chemical properties.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-chlorophenyl)cyclopropanecarboxamide: : Contains chlorine instead of fluorine, altering its reactivity and interactions.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide stands out due to its unique combination of structural elements, making it a compound of significant interest for further research and development.
属性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-15-5-3-14(4-6-15)19(9-10-19)18(25)21-11-12-23-17(24)8-7-16(22-23)13-1-2-13/h3-8,13H,1-2,9-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMHBSMMQSBVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
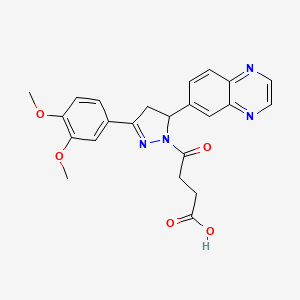
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)
![1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2783583.png)
![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)
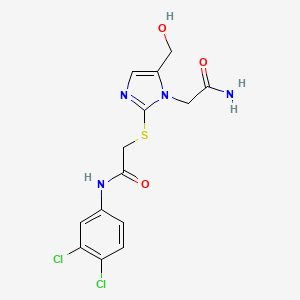


![5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2783590.png)
![N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2783591.png)
![1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide](/img/structure/B2783592.png)
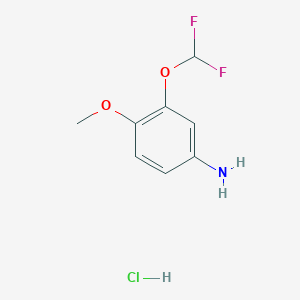
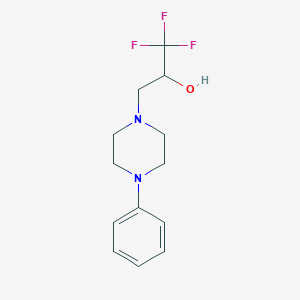
![3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2783600.png)
